molecular formula C8H14O B6205916 2,2-dimethyl-7-oxabicyclo[4.1.0]heptane CAS No. 74752-30-0

2,2-dimethyl-7-oxabicyclo[4.1.0]heptane

Cat. No.: B6205916
CAS No.: 74752-30-0
M. Wt: 126.20 g/mol
InChI Key: XNZOPQSTKAYQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethyl-7-oxabicyclo[4.1.0]heptane is an epoxide-containing bicyclic organic compound that serves as a versatile building block in organic synthesis. Its structure incorporates a strained oxirane ring fused to a six-membered carbocycle, which makes it a valuable electrophile for ring-opening reactions and a precursor to more complex molecular architectures. This compound has demonstrated significant value in medicinal and bioorganic chemistry research. It is notably recognized as a key synthetic intermediate in a five-step synthesis of polyzonimine, a novel nitrogen-containing terpenoid identified as a potent insect repellent . Furthermore, derivatives of the 7-oxabicyclo[4.1.0]heptane core structure are extensively utilized in pharmaceutical research, for instance, in the development of synthetic intermediates for drugs like the neuraminidase inhibitor GS4104, an anti-influenza agent . The reactivity of this and related epoxide systems has been the subject of detailed study, including investigations into the conformational analysis of their rearrangements and ring-opening reactions under various conditions . As a reagent, it provides researchers with a rigid, functionalized scaffold for probing biochemical interactions or constructing stereochemically defined molecules. This product is intended For Research Use Only (RUO) and is not approved for diagnostic or therapeutic use, nor for personal application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74752-30-0

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2,2-dimethyl-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C8H14O/c1-8(2)5-3-4-6-7(8)9-6/h6-7H,3-5H2,1-2H3

InChI Key

XNZOPQSTKAYQTI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2C1O2)C

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2,2 Dimethyl 7 Oxabicyclo 4.1.0 Heptane and Analogues

Direct Synthesis Approaches

Direct synthesis approaches represent the most straightforward and commonly employed methods for the preparation of the 2,2-dimethyl-7-oxabicyclo[4.1.0]heptane framework. These methods typically involve the formation of the epoxide ring from a pre-existing six-membered ring.

Epoxidation Reactions of Cycloalkene Precursors

The most direct route to the 7-oxabicyclo[4.1.0]heptane skeleton is the epoxidation of a corresponding cyclohexene (B86901) derivative. This reaction involves the addition of a single oxygen atom across the double bond of the cyclohexene ring to form the characteristic three-membered ether ring, also known as an oxirane or epoxide. For the synthesis of the title compound, the precursor is 1,1-dimethylcyclohexene.

A variety of oxidizing agents can be employed for this transformation, with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being classic and effective reagents. acs.org The reaction is typically performed in an inert solvent to control the reaction temperature and ensure high yields. For instance, the epoxidation of various cyclohexene derivatives can be achieved using m-CPBA in a solvent like dichloromethane (B109758) at room temperature. acs.org

When synthesizing chiral analogues of this compound, controlling the stereochemistry of the newly formed epoxide ring is paramount. While the parent compound is achiral, the principles of stereoselective epoxidation are crucial for accessing optically active derivatives.

One established strategy is the use of chiral catalysts to induce enantioselectivity. Chiral dioxiranes, generated in situ from a chiral ketone and an oxidant like Oxone, have proven effective for the asymmetric epoxidation of various olefins, including challenging 1,1-disubstituted terminal olefins. nih.gov For example, lactam-derived ketones have been used as catalysts to achieve up to 88% enantiomeric excess (ee) in the epoxidation of such substrates. nih.gov The proposed mechanism for this type of reaction often involves a planar transition state. nih.gov

Another approach involves the use of chiral dihydroperoxides in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to achieve enantioselective epoxidation of substrates such as 2-substituted 1,4-naphthoquinones, with reported ee's up to 82%. researchgate.net

The development of efficient and sustainable catalytic systems for epoxidation is a major area of research, aiming to replace stoichiometric reagents with more environmentally friendly and atom-economical alternatives. nih.govyoutube.com Hydrogen peroxide and molecular oxygen are considered ideal oxidants in this context. nih.gov

Vanadium-based complexes are widely used for the epoxidation of alkenes and allylic alcohols due to their high selectivity. nih.gov For instance, vanadyl acetylacetonate (B107027) ([VO(acac)₂]) and other vanadium(IV) and (V) complexes have been shown to effectively catalyze the epoxidation of cyclohexene and other olefins using hydrogen peroxide or organic hydroperoxides as the oxidant. nih.gov

Ruthenium complexes have also been explored. For example, a commercially available ruthenium complex, [RuCl₂(CO)₃]₂, has been used for the cycloisomerization of 1,6-enynes to access azabicyclo[4.1.0]heptenes, a nitrogen-containing analogue of the target system. researchgate.net

The following table summarizes selected catalytic systems used in the epoxidation of cyclohexene derivatives:

Catalyst SystemOxidantSubstrate TypeProduct TypeKey Features
Vanadium(IV) complexesH₂O₂CyclohexeneCyclohexene oxideHigh conversion rates (e.g., 66%) have been reported. nih.gov
Chiral lactam ketoneOxone1,1-disubstituted olefinsChiral epoxidesAchieves high enantioselectivity (up to 88% ee). nih.gov
DBU-promoted chiral dihydroperoxides-2-substituted 1,4-naphthoquinonesChiral naphthoquinone epoxidesYields up to 97% and ee's up to 82%. researchgate.net
Methyltrioxorhenium (MTO)H₂O₂AlkenesEpoxidesHighly effective catalyst for epoxidation with hydrogen peroxide.
Titanium-silicate (TS-1)H₂O₂AlkenesEpoxidesHeterogeneous catalyst, allowing for easy separation and recycling.

Intramolecular Cyclization Pathways

Alternative to direct epoxidation, intramolecular cyclization strategies offer powerful methods for constructing the 7-oxabicyclo[4.1.0]heptane ring system, especially for more complex or functionalized analogues. thieme-connect.de

Transition metal-catalyzed cycloisomerization of enynes (molecules containing both a double and a triple bond) is a potent method for building cyclic structures. rsc.org This strategy allows for a rapid increase in molecular complexity in an atom-economical manner. rsc.org Various metals, including gold, platinum, palladium, and ruthenium, have been shown to catalyze such transformations. researchgate.netacs.org

In the context of forming oxabicyclo[4.1.0]heptane derivatives, a suitably substituted enyne can undergo a cycloisomerization reaction to form the desired bicyclic ether. nih.gov For example, PtCl₂-catalyzed cycloisomerizations of chiral ethereal 1,6-enynes have been used to generate oxabicyclo[4.1.0]heptane structures with a high degree of stereocontrol. nih.gov Gold-based catalysts have also been employed in the racemic synthesis of related systems. nih.gov Nickel catalysts, in combination with N-heterocyclic carbene ligands, can also effect the cycloisomerization of enynes. nih.gov

The formation of the oxabicyclic system can also be achieved through ring-closing reactions. One classic approach is the intramolecular Williamson ether synthesis, where a suitably positioned alcohol and leaving group on a cyclohexane (B81311) ring can cyclize in the presence of a base to form the epoxide ring. mdpi.com

Palladium-catalyzed intramolecular coupling and cyclization reactions provide another sophisticated route. acs.org For instance, the reaction of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides in the presence of a palladium catalyst leads to the formation of bicyclo[4.1.0]hept-3-enes in a regio- and stereoselective manner. acs.org

Furthermore, acid-catalyzed intramolecular cyclizations of functionalized cyclohexene epoxides can lead to more complex cage-like structures containing the oxabicyclo[4.1.0]heptane motif.

Multi-Step Synthetic Strategies for Functionalized Derivatives

Functionalized derivatives of the this compound framework are often accessed through robust multi-step sequences that allow for precise control over substitution and stereochemistry. These strategies include cycloaddition reactions, ring-opening and re-closing pathways, and the chemical modification of existing bicyclic systems.

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, provides a strategic entry to oxabicyclic scaffolds related to 7-oxabicyclo[4.1.0]heptane. sigmaaldrich.com This [4+2] cycloaddition typically involves a conjugated diene and a dienophile to construct the core ring system. sigmaaldrich.com For the synthesis of oxabicyclic analogues, furan (B31954) is often employed as the diene, reacting with various dienophiles to yield 7-oxabicyclo[2.2.1]heptene derivatives. sigmaaldrich.comacs.orgsciforum.net These adducts serve as versatile precursors that can be further elaborated.

For instance, the reaction between furan and maleic anhydride (B1165640) produces exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, a common starting material. sciforum.net Subsequent transformations, such as Fischer esterification, can convert the anhydride to the corresponding dimethyl ester, which can then be polymerized via ring-opening metathesis polymerization (ROMP) or otherwise functionalized. sciforum.net While not a direct route to the [4.1.0] system, these [2.2.1] intermediates are crucial in the broader context of oxabicyclic synthesis.

A cycloaddition-fragmentation sequence starting from benzene (B151609) oxide has also been developed to access highly substituted cyclohexene oxide derivatives. paris-saclay.fr This approach involves a Diels-Alder reaction with a nitroso- or azo-dienophile, followed by a base-promoted fragmentation of the resulting cycloadduct. paris-saclay.fr This sequence allows for the introduction of significant molecular diversity around a cyclohexene oxide core, which is structurally related to the 7-oxabicyclo[4.1.0]heptane system.

The strategic opening of the bicyclic ring system, followed by functionalization and subsequent re-cyclization, offers a versatile pathway to novel derivatives. The epoxide ring of 7-oxabicyclo[4.1.0]heptane and its analogues is susceptible to nucleophilic attack, leading to ring-opened products that can be manipulated further.

One documented strategy involves the acid-promoted ring opening of related bicyclo[4.1.0]heptane systems. For example, treating 7,7-dichloro-2,6-dimethyl-1-trimethylsilyloxybicyclo[4.1.0]heptanes with acid at room temperature leads to a ring-opened product, 2-chloro-3,7-dimethylcyclohept-2-ene-1-one. researchgate.net This intermediate can then be used to synthesize other cyclic compounds. researchgate.net

Another approach involves the fragmentation of tosylhydrazone derivatives of related ketones. The tosylhydrazone of 2-ethyl-3-methyl-7-oxabicyclo[4.1.0]heptan-2-one undergoes fragmentation to yield an acyclic alkynone, demonstrating a ring-opening strategy to access linear precursors from the bicyclic system. thieme-connect.dethieme-connect.de These linear intermediates can then be re-cyclized to form different heterocyclic or carbocyclic structures. Furthermore, palladium-catalyzed ring-opening reactions of oxabicyclic compounds are a well-established tool in organic synthesis for creating highly substituted and unsymmetrical molecules. researchgate.net

The most direct and common method for synthesizing this compound (carene oxide) is the epoxidation of Δ³-carene, a naturally abundant monoterpene found in turpentine. mdpi.com This reaction can be achieved using various oxidizing agents.

Peracids, such as peracetic acid, are effective for this transformation. mdpi.com Alternatively, hydrogen peroxide can be used in the presence of a catalyst. A system comprising manganese sulfate, sodium bicarbonate, and salicylic (B10762653) acid has been shown to effectively epoxidize Δ³-carene with aqueous hydrogen peroxide, selectively forming the trans-3,4-epoxy-carane (a stereoisomer of carene oxide). mdpi.com The oxidation of Δ³-carene can sometimes lead to side products from allylic oxidation, including 3-carene-5-one and 3-carene-2,5-dione, depending on the reaction conditions. mdpi.com The photochemical oxidation of Δ³-carene has also been studied, leading to a variety of highly oxidized organic molecules. nih.govacs.org

Functionalized bicyclo[4.1.0]heptane scaffolds can also be constructed from acyclic or monocyclic precursors. A regio- and stereoselective synthetic approach has been developed for a functionalized bicyclo[4.1.0]heptyl azide (B81097) intermediate starting from 1,4-cyclohexanedione (B43130). researchgate.net This multi-step synthesis involves key diastereoselective allylic oxidation and hydroboration reactions to build the complex bicyclic core. researchgate.net Similarly, highly substituted 7-oxabicyclo[4.1.0]heptane derivatives, such as those used in the synthesis of cyclophellitol (B163102), have been prepared from carbohydrate precursors through a series of protection, oxidation, and cyclization steps. nih.govmdpi.com

Table 1: Catalytic Systems for Epoxidation of Δ³-Carene
Oxidizing AgentCatalyst SystemMajor ProductReported YieldReference
35% Hydrogen PeroxideRhenium catalyst3-Carene epoxide75% mdpi.com
36% Hydrogen PeroxideManganese sulfate, Sodium bicarbonate, Salicylic acidtrans-3,4-Epoxy-caran (5)47% (isolated) mdpi.com
Peracetic AcidNone3-Carene epoxideNot specified mdpi.com
Hydrogen PeroxideNot specified3-Carene epoxideNot specified mdpi.com

Chemoenzymatic Synthetic Routes

Chemoenzymatic methods combine the selectivity of biological catalysts with the practicality of chemical synthesis. These approaches are particularly valuable for producing enantiomerically pure compounds, leveraging enzymes for key transformations like chiral resolution or the direct construction of complex architectures under mild conditions. kcl.ac.ukucl.ac.uk

The kinetic resolution of racemic mixtures of 7-oxabicyclo[4.1.0]heptane derivatives using enzymes is a powerful strategy for obtaining enantiopure materials. Hydrolases, such as lipases and proteases, are commonly used for this purpose due to their stereoselectivity. acs.org

A patented method describes the resolution of a mixture of 7-oxabicyclo[4.1.0]heptane-3-carboxylate isomers. google.com In this process, enzymes like α-chymotrypsin, alkaline protease, papain, or trypsin are used to selectively hydrolyze one enantiomer of the racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed acid. google.com For example, using alkaline protease with ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate in a phosphate (B84403) buffer at 25°C resulted in the effective separation of the desired stereoisomer with a high diastereomeric excess (de). google.com Similarly, using trypsin on the methyl ester analogue yielded the target compound with 99% de and a 34% yield. google.com

Epoxide hydrolases (EHs) also play a crucial role. These enzymes catalyze the hydrolysis of epoxides to form vicinal diols. nih.gov The bacterial EH Cif has been shown to hydrolyze 7-oxabicyclo[4.1.0]heptane, providing insights into the enzymatic processing of such small bicyclic epoxides. nih.gov

Table 2: Enzymatic Resolution of 7-oxabicyclo[4.1.0]heptane-3-carboxylate Esters
SubstrateEnzymeSolvent SystemTemp (°C)Time (h)ResultReference
Ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylateAlkaline ProteasePhosphate Buffer/Methyl t-butyl ether2548High de value product google.com
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylateTrypsinPhosphate Buffer/Methyl t-butyl etherRoom Temp4817g product, 99% de, 34% yield google.com
Ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylateα-ChymotrypsinPhosphate Buffer/Acetone2548Effective resolution google.com
Ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylatePapainPhosphate Buffer/Acetone2548Effective resolution google.com

Beyond resolution, biocatalysis offers methods for the direct synthesis and functionalization of heterocyclic compounds under environmentally benign conditions. kcl.ac.uk Enzymes can be used alone or in combination with metal catalysts to construct various heterocyclic rings. kcl.ac.uk

The application of biocatalysis in synthesizing complex molecules often involves leveraging enzymes for selective functionalization. ucl.ac.uk For instance, whole-cell biocatalysts can perform specific oxidative transformations. While direct biocatalytic synthesis of the this compound core is less documented, the principles of biocatalysis are widely applied to its precursors and derivatives. The enzymatic hydrolysis of the epoxide ring by epoxide hydrolases is a key example of a biocatalytic transformation applied directly to the oxabicyclic architecture. nih.gov This reaction is fundamental in both biological detoxification pathways and synthetic applications for generating chiral diols from meso-epoxides.

Reactivity and Transformation Pathways of 2,2 Dimethyl 7 Oxabicyclo 4.1.0 Heptane

Ring-Opening Reactions

The principal transformation pathway for 2,2-dimethyl-7-oxabicyclo[4.1.0]heptane involves the cleavage of one of the carbon-oxygen bonds of the epoxide ring. This can be initiated either by an acid catalyst, which protonates the epoxide oxygen to create a better leaving group, or by direct attack of a nucleophile. The outcome of these reactions is highly dependent on the reaction conditions.

Acid-Catalyzed Ring Opening Mechanisms

Under acidic conditions, the ring-opening of this compound is initiated by the protonation of the epoxide oxygen. This step enhances the electrophilicity of the ring carbons and creates a good leaving group (a hydroxyl group). The mechanism is generally considered a hybrid between a pure SN1 and SN2 pathway. libretexts.orglibretexts.org The C-O bond begins to break before the nucleophile attacks, leading to the development of a partial positive charge on the carbon atoms of the epoxide. libretexts.orglibretexts.org The transition state has significant carbocationic character, which dictates the regioselectivity of the reaction.

In the acid-catalyzed ring-opening of unsymmetrical epoxides, the nucleophile preferentially attacks the carbon atom that can best stabilize the developing positive charge. libretexts.orglibretexts.org In the case of this compound, the epoxide is formed between carbons C1 and C6. Both are tertiary carbons. However, the gem-dimethyl group located at the adjacent C2 position exerts an electron-donating inductive effect. This effect provides greater stabilization to a partial positive charge at C1 compared to C6. Consequently, the C1-O bond is weaker and more likely to break. This leads to the preferential attack of the nucleophile at the C1 position. This outcome is often referred to as following the Markovnikov rule for epoxide opening.

The acid-catalyzed ring-opening of epoxides is a stereospecific reaction. The nucleophile attacks the carbon atom from the side opposite to the protonated epoxide oxygen. chimia.ch This SN2-like backside attack results in an inversion of the configuration at the center of attack. For a cyclic system like this compound, this leads to a trans-diaxial product. The incoming nucleophile and the resulting hydroxyl group on the adjacent carbon will be situated on opposite faces of the cyclohexane (B81311) ring and will typically adopt axial positions to accommodate the transition state of the ring-opening process.

The regioselectivity of the acid-catalyzed opening is a direct consequence of substituent effects on the stability of the carbocation-like transition state. Alkyl groups are electron-donating and stabilize positive charges. libretexts.orglibretexts.org The 2,2-dimethyl substituents, while not directly attached to the epoxide ring, are positioned to electronically stabilize the transition state where the positive charge is developing on the adjacent C1 carbon. This electronic influence overrides the potential steric hindrance at C1, directing the nucleophile to this more substituted and electronically stabilized position in what can be described as an SN1-like reaction pathway. Computational studies on other bicyclic systems have confirmed that carbocation stability is a critical factor in determining reaction pathways. nih.gov

Table 1: Predicted Regioselectivity and Stereoselectivity in Acid-Catalyzed Ring Opening
Reaction ConditionNucleophileMajor Site of AttackKey Influencing FactorStereochemical Outcome
Aqueous Acid (e.g., H₂SO₄/H₂O)H₂OC1Electronic (Carbocation Stability)trans-diaxial diol
Anhydrous Acid (e.g., HBr)Br⁻C1Electronic (Carbocation Stability)trans-diaxial halohydrin
Acidic Alcohol (e.g., H⁺/CH₃OH)CH₃OHC1Electronic (Carbocation Stability)trans-diaxial alkoxy-alcohol

Nucleophilic Ring Opening

In the absence of an acid catalyst (i.e., under neutral or basic conditions), the ring-opening of this compound occurs via a direct SN2 mechanism. libretexts.orglibretexts.org The epoxide oxygen is not protonated, making it a poor leaving group (an alkoxide). The reaction is therefore driven by the nucleophilicity of the attacking species and the release of ring strain. libretexts.org

In a true SN2 reaction, steric hindrance is the dominant factor determining the site of attack. The nucleophile will react at the less sterically hindered electrophilic carbon. chimia.ch In the structure of this compound, the C1 carbon is significantly more sterically hindered than the C6 carbon due to the presence of the bulky gem-dimethyl group on the adjacent C2 carbon. Therefore, strong nucleophiles will preferentially attack the C6 position.

This results in a regiochemical outcome that is opposite to that of the acid-catalyzed reaction, an outcome often referred to as "anti-Markovnikov." The stereochemistry, however, remains consistent with an SN2 mechanism, with the nucleophile attacking from the backside to yield a trans-diaxial product.

A wide range of nucleophiles can be used for this transformation, including:

Hydrides: Reagents like Lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to open the ring and form an alcohol after workup.

Organometallics: Grignard reagents (RMgX) and organolithium reagents (RLi) introduce an alkyl or aryl group.

Alkoxides and Hydroxides: Reagents such as sodium methoxide (NaOCH₃) or sodium hydroxide (NaOH) yield an alkoxy-alcohol or a diol, respectively.

Other Nucleophiles: Amines, azides, and cyanides can also be employed to introduce nitrogen-containing functional groups.

Table 2: Predicted Regioselectivity with Various Nucleophiles under Basic/Neutral Conditions
Nucleophile/ReagentAttacking SpeciesMajor Site of AttackKey Influencing FactorProduct Type
Lithium aluminum hydride (LiAlH₄)H⁻C6Steric HindranceAlcohol
Methylmagnesium bromide (CH₃MgBr)CH₃⁻C6Steric HindranceAlcohol
Sodium methoxide (NaOCH₃)CH₃O⁻C6Steric HindranceAlkoxy-alcohol
Sodium azide (B81097) (NaN₃)N₃⁻C6Steric HindranceAzido-alcohol
Ammonia (NH₃)NH₃C6Steric HindranceAmino-alcohol
Mechanistic Considerations of Nucleophilic Attack

The reactivity of the epoxide ring in this compound is dominated by nucleophilic ring-opening reactions. The significant ring strain, a composite of angle and torsional strain within the three-membered ether ring, provides a strong thermodynamic driving force for these transformations.

The reaction typically proceeds via an SN2 mechanism. In this concerted process, the nucleophile attacks one of the electrophilic carbon atoms of the epoxide from the backside relative to the C-O bond, leading to cleavage of that bond and inversion of stereochemistry at the center of attack. For the 7-oxabicyclo[4.1.0]heptane system, this results in the formation of a trans-diaxial addition product, as the incoming nucleophile and the remaining hydroxyl group adopt axial positions on the cyclohexane chair conformer.

For substituted systems like this compound, the regioselectivity of the attack is a critical consideration. Steric hindrance plays a significant role in directing the incoming nucleophile. The presence of the gem-dimethyl group at the C2 position sterically encumbers the adjacent C1 carbon of the epoxide. Consequently, nucleophilic attack is predicted to occur preferentially at the less sterically hindered C6 position. This regioselectivity is a key factor in synthetic applications, allowing for the controlled introduction of a wide array of functional groups via various nucleophiles such as amines, alkoxides, hydrides, and Grignard reagents.

Metal-Catalyzed Ring Opening Processes

Transition metals can catalyze the ring-opening of epoxides, often enabling transformations that are not possible under thermal or standard acid/base conditions.

Palladium-Catalyzed Transformations

Palladium-catalyzed ring-opening reactions are a powerful tool in organic synthesis, particularly for strained oxabicyclic systems. nih.gov These reactions often proceed through the formation of a π-allyl palladium complex following the oxidative addition of a Pd(0) species to the substrate. While extensive research has been conducted on the palladium-catalyzed reactions of various oxabicycloalkenes, specific studies detailing the transformations of the saturated this compound are not prominently featured in the reviewed literature. The principles of such catalysis suggest that a potential pathway could involve the formation of a palladium intermediate, leading to a variety of synthetically useful products, but dedicated experimental data for this specific substrate is required for confirmation.

Cobalt-Catalyzed Reactions

Cobalt complexes are effective catalysts for various transformations involving epoxides, most notably carbonylation reactions to produce β-lactones. However, the reactivity is highly dependent on the steric environment of the epoxide. Studies using a bifunctional tin(IV)-porphyrin tetracarbonyl cobaltate catalyst have shown that while terminal epoxides are readily carbonylated, sterically more congested substrates exhibit significantly reduced reactivity. For instance, 1,2-disubstituted epoxides such as cyclohexene (B86901) oxide (the parent compound of this compound) were found to be unreactive, with the starting material remaining intact under catalytic conditions. This dramatic decrease in reactivity for substituted epoxides suggests that the more sterically hindered this compound would also be unreactive toward cobalt-catalyzed carbonylation under these conditions.

Rearrangement Reactions

The high ring strain inherent in the 7-oxabicyclo[4.1.0]heptane framework makes it susceptible to various rearrangement reactions, which serve to release this strain energy and form more stable products.

Strain-Release Driven Rearrangements

The relief of strain is a powerful thermodynamic driving force for the rearrangement of bicyclic epoxides. Acid-catalyzed rearrangements are a common manifestation of this principle. Protonation of the epoxide oxygen makes the carbon atoms more electrophilic and susceptible to bond migration or cleavage. For the parent 7-oxabicyclo[4.1.0]heptane system, this can lead to the formation of functionalized cyclohexene derivatives or ring-expanded products like cycloheptanones. thieme-connect.de

A specific example illustrating a strain-driven fragmentation, which is a type of rearrangement, is seen in the reaction of tosylhydrazone derivatives of related α,β-epoxy ketones. For example, the tosylhydrazone of 1-ethyl-6-methyl-7-oxabicyclo[4.1.0]heptan-2-one undergoes fragmentation to yield an acyclic alkynone. thieme-connect.de This reaction is driven by the release of the epoxide's ring strain, which facilitates the complex cascade of bond cleavages and formations.

Isomerization Pathways

Isomerization reactions of 7-oxabicyclo[4.1.0]heptane derivatives often involve acid catalysis and lead to profound structural changes, including the formation of seven-membered rings. thieme-connect.de These rearrangements typically proceed through an intermediate cyclopropylmethyl-type carbocation. Depending on which cyclopropane (B1198618) bond cleaves, different product skeletons can be formed.

For instance, bicyclo[4.1.0]heptan-2-ols, which can be synthesized from the corresponding 2-oxobicyclo[4.1.0]heptanes, undergo a very clean rearrangement when treated with perchloric acid in acetic acid to form cyclohept-3-enyl acetates. thieme-connect.de Similarly, the direct acid-catalyzed rearrangement of 2-oxobicyclo[4.1.0]heptane derivatives with reagents like p-toluenesulfonic acid in methanol can lead to seven-membered ring methoxy ketones. thieme-connect.de In these reactions, conditions can be optimized to favor the cleavage of the internal C1-C6 bond of the bicyclic system, leading preferentially to the ring-expanded cycloheptene product over six-membered ring byproducts.

Table 1. Acid-Catalyzed Rearrangement of Bicyclo[4.1.0]heptan-2-ol Derivatives thieme-connect.de
SubstrateConditionsProductYield (%)
Bicyclo[4.1.0]heptan-2-olHClO4, HOAcCyclohept-3-enyl acetateHigh
2-Oxobicyclo[4.1.0]heptane derivativep-TsOH, MeOHSeven-membered ring methoxy ketoneVariable

Oxidation and Reduction Chemistry

The oxabicyclic scaffold of this compound provides a platform for a range of oxidative and reductive transformations. These reactions primarily target the strained epoxide ring and the adjacent carbon atoms, leading to a variety of functionalized cyclohexyl derivatives.

Selective Oxidation of Oxabicyclic Scaffolds

While the epoxidation of the precursor alkene, 1,1-dimethyl-cyclohexene, is the primary oxidative step to form the 7-oxabicyclo[4.1.0]heptane scaffold, further selective oxidation of the resulting bicyclic structure can be achieved. The presence of the gem-dimethyl group at the C2 position influences the steric accessibility and reactivity of the neighboring protons. Oxidation reactions can be directed to the carbon atoms of the cyclohexane ring. For instance, oxidation of similar bicyclo[4.1.0]heptane systems has been shown to yield ketone derivatives. Reagents such as pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are commonly employed for the oxidation of alcohols, which can be formed from the reductive opening of the epoxide, to ketones. The specific regioselectivity of such oxidations on the this compound scaffold would be influenced by the directing effects of the gem-dimethyl group and the epoxide oxygen.

Reductive Transformations of the Oxirane Ring

The strained oxirane ring of this compound is readily susceptible to reductive cleavage. This transformation typically proceeds via nucleophilic attack by a hydride reagent, leading to the formation of corresponding alcohols. The regioselectivity of the ring-opening is a critical aspect of these reactions and is influenced by both steric and electronic factors.

Commonly used reducing agents for such transformations include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The attack of the hydride can occur at either of the two carbon atoms of the epoxide ring (C1 or C6). In the case of this compound, the gem-dimethyl group at the C2 position introduces significant steric hindrance, which is expected to influence the regioselectivity of the hydride attack. Generally, in acid-catalyzed epoxide ring-opening, the nucleophile attacks the more substituted carbon, while under basic or neutral conditions, the attack occurs at the less sterically hindered carbon.

For instance, the reduction of similar substituted cyclohexene oxides with LiAlH4 has been shown to yield a mixture of isomeric alcohols. The precise ratio of the resulting alcohols from the reductive opening of this compound would depend on the specific reaction conditions and the interplay of steric and electronic effects.

Functionalization and Derivatization

The reactivity of the epoxide ring in this compound provides a versatile handle for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Stereoselective Functional Group Interconversions

The ring-opening of the epoxide in this compound with various nucleophiles can proceed with a high degree of stereoselectivity, leading to the formation of trans-disubstituted cyclohexane derivatives. This stereocontrol is a key feature in the synthetic utility of this scaffold.

The acid-catalyzed hydrolysis of the epoxide, for example, is expected to proceed via an SN1-like mechanism, with the initial protonation of the epoxide oxygen followed by nucleophilic attack of water. This typically results in the formation of a trans-diol. The stereochemistry of the resulting diol is a direct consequence of the backside attack of the nucleophile on the protonated epoxide intermediate.

Furthermore, stereoselective ring-opening reactions can be achieved using chiral catalysts or reagents, enabling the synthesis of enantiomerically enriched functionalized cyclohexanes. For instance, the use of chiral ligands in combination with metal catalysts can facilitate the enantioselective ring-opening of meso-epoxides.

Introduction of Diverse Chemical Moieties

The epoxide ring of this compound is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of diverse chemical moieties. This includes the incorporation of nitrogen- and sulfur-containing functional groups.

Nitrogen-Containing Moieties: Ring-opening with nitrogen nucleophiles such as amines or azides provides a direct route to amino alcohols and their derivatives. The reaction of epoxides with amines is a common method for the synthesis of β-amino alcohols, which are important building blocks in medicinal chemistry. Similarly, the use of sodium azide followed by reduction offers a pathway to vicinal amino alcohols.

Sulfur-Containing Moieties: The introduction of sulfur functionalities can be achieved through the ring-opening of the epoxide with sulfur-based nucleophiles. Reagents such as thiols, in the presence of a base, can open the epoxide ring to yield β-hydroxy sulfides.

The table below summarizes some of the potential functionalization reactions of this compound.

Reagent/Reaction ConditionProduct TypeFunctional Group Introduced
H₃O⁺trans-DiolHydroxyl (-OH)
LiAlH₄ or NaBH₄Alcohol(s)Hydroxyl (-OH)
RNH₂β-Amino alcoholAmino (-NHR)
NaN₃ then reductionVicinal amino alcoholAmino (-NH₂) and Hydroxyl (-OH)
RSH, baseβ-Hydroxy sulfideThioether (-SR) and Hydroxyl (-OH)

The regioselectivity of these ring-opening reactions is a crucial consideration and is dependent on the nature of the nucleophile and the reaction conditions. The steric hindrance imposed by the gem-dimethyl group at the C2 position is expected to play a significant role in directing the nucleophilic attack to the less hindered C6 position under neutral or basic conditions.

Stereochemical Aspects and Chiral Synthesis

Enantioselective and Diastereoselective Synthesis of the Core Skeleton

The construction of the 2,2-dimethyl-7-oxabicyclo[4.1.0]heptane skeleton with high stereocontrol is paramount for its use as a chiral building block. Various synthetic strategies have been developed to achieve this, focusing on establishing the relative and absolute stereochemistry of the multiple chiral centers.

One prominent method is the Simmons-Smith cyclopropanation of appropriately substituted cyclohexene (B86901) precursors. The reaction of a gem-dimethyl-substituted divinyl cyclopropane (B1198618) can lead to a substituted cycloheptadiene via a Cope rearrangement, which can then be further manipulated to form the bicyclic core. mdpi.com For instance, the cyclopropanation of a chiral alkene derived from L-xylose has been shown to produce a bicyclo[3.1.0]hexane system, a related structural motif, with high diastereoselectivity. mdpi.com

Another powerful approach involves the intramolecular cycloisomerization of 1,6-enynes. Platinum-catalyzed enantiospecific cycloisomerizations of chiral 1,6-enynes that possess a propargylic stereocenter can form oxabicyclo[4.1.0]heptane derivatives. nih.gov Although the initial stereocenter is consumed during the reaction, its chirality is effectively transferred to the newly formed cyclopropane ring. nih.gov

Asymmetric synthesis of related bicyclo[4.1.0]heptane scaffolds has been achieved starting from readily available chiral materials like 1,4-cyclohexanedione (B43130). Key steps in these syntheses include highly diastereoselective allylic oxidation and hydroboration reactions to install the necessary stereocenters before the formation of the cyclopropane ring. researchgate.net These methods allow for the creation of enantiomerically pure carbocyclic nucleoside analogues built upon this bicyclic framework. researchgate.net

Table 1: Key Strategies for Stereoselective Synthesis of the Bicyclo[4.1.0]heptane Core
MethodKey FeaturesStereochemical ControlReference
Simmons-Smith CyclopropanationReaction of an alkene with a carbenoid (e.g., from CH₂I₂ and Et₂Zn).The stereochemistry of the starting alkene dictates the stereochemistry of the resulting cyclopropane. mdpi.com
Intramolecular 1,6-Enyne CycloisomerizationPlatinum-catalyzed reaction of enynes with a chiral propargylic center.Transfer of chirality from the propargylic stereocenter to the cyclopropane ring. nih.gov
Asymmetric Synthesis from Cyclic KetonesMulti-step synthesis involving diastereoselective allylic oxidation and hydroboration.Stepwise introduction of stereocenters allows for high control over the final product's absolute and relative stereochemistry. researchgate.net

Control of Stereochemistry in Functionalization Reactions

Once the core skeleton of this compound is formed, subsequent functionalization reactions must be conducted with high stereocontrol. The inherent steric and electronic properties of the bicyclic system play a crucial role in directing the approach of reagents.

The rigid conformation of the 7-oxabicyclo[4.1.0]heptane core imposes significant steric constraints. For example, in nucleophilic substitution reactions on substituted derivatives, the attack often occurs preferentially at the less sterically hindered position, leading to the formation of trans-products to alleviate ring strain.

The stereochemical outcome of reduction reactions is also highly dependent on the existing stereochemistry. The stereoselective reduction of a ketone functionality on the ring system can be achieved using standard reducing agents, with the hydride approaching from the less hindered face of the molecule. thieme-connect.de

Furthermore, site-selective C-H functionalization can be achieved through photocatalysis. For instance, in a (1S,4S,6S)-1-methyl-4-(1-methylethyl)-7-oxabicyclo[4.1.0]heptan-2-one system, decatungstate anion photocatalysis can direct C-H alkylation to specific, electronically activated positions, demonstrating synergistic control by both polar and steric effects. acs.org Epoxidation of a double bond within the cyclohexane (B81311) ring using reagents like m-CPBA can generate diastereomers with distinct stereochemistry, which can be identified by their unique NMR coupling constants.

Diastereomeric and Enantiomeric Resolution Techniques

For synthetic routes that produce mixtures of stereoisomers, effective resolution techniques are essential to isolate the desired pure enantiomer or diastereomer. Enzymatic resolution is a particularly powerful method for derivatives of 7-oxabicyclo[4.1.0]heptane.

A common strategy involves the kinetic resolution of ester derivatives, such as methyl or ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate. google.com In this process, a racemic or diastereomeric mixture of the ester is treated with a hydrolase enzyme in an aqueous-organic biphasic system. The enzyme selectively catalyzes the hydrolysis of the ester group of one enantiomer at a much faster rate than the other. This allows for the separation of the unreacted ester (now enriched in one enantiomer) from the resulting carboxylic acid (the other enantiomer). google.com

A variety of enzymes have been successfully employed for this purpose, including:

Alkaline protease google.com

Trypsin

α-Chymotrypsin

Papain

Lipases, such as Novozyme 435 (Candida antarctica lipase (B570770) B) researchgate.net

These enzymatic methods are valued for their high selectivity, often achieving high diastereomeric or enantiomeric excess, and for their environmentally friendly reaction conditions. google.com For example, the resolution of ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate with alkaline protease in a phosphate (B84403) buffer/methyl tert-butyl ether system can yield the desired product with high diastereomeric excess. google.com

Table 2: Enzymatic Resolution of 7-Oxabicyclo[4.1.0]heptane Derivatives
SubstrateEnzymeReaction TypeOutcomeReference
Mixture of alkyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate isomersAlkaline protease, Trypsin, α-Chymotrypsin, PapainSelective hydrolysis of one ester isomerSeparation of unreacted ester from hydrolyzed acid, achieving high stereochemical purity. google.com
1-Phenylethynyl-7-oxabicyclo[4.1.0]heptaneLipase (e.g., Novozyme 435)Enzymatic kinetic resolution via epoxide opening with aminesEnantioselective synthesis of chiral 2-phenyl-4,5,6,7-tetrahydro-1H-indoles. researchgate.net

Conformational Analysis of this compound Stereoisomers

Understanding the conformational preferences of this compound stereoisomers is crucial for predicting their reactivity and biological interactions. The cyclohexane ring in the 7-oxabicyclo[4.1.0]heptane system typically adopts a chair conformation to minimize steric strain. thieme-connect.deresearchgate.net However, the fusion of the epoxide ring and the presence of substituents, like the gem-dimethyl group, significantly influence the ring's geometry and conformational dynamics.

The stereochemistry of the products can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction. researchgate.net In ¹H NMR spectra, the vicinal coupling constants (³JHH) between protons on the cyclohexane moiety are highly dependent on the dihedral angles between them, which allows for the assignment of the predominant conformation in solution. pacific.edu

For more complex systems, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable. NOESY experiments can identify protons that are close to each other in space, providing critical information for assigning the relative stereochemistry and identifying different slowly interconverting conformers or rotamers. acs.orgnih.gov For example, in epoxide derivatives with bulky aryl substituents, distinct signals for different rotational isomers (rotamers) can be observed at room temperature, and their structures can be elucidated through NOESY correlations. acs.org

Computational methods, such as molecular mechanics (e.g., MMFF) and quantum-chemical calculations, complement experimental data by predicting the minimum energy conformations and the energy barriers between them. ethz.ch These calculations can help rationalize the observed preponderance of certain conformations in the solid state (from X-ray) or in solution (from NMR). acs.orgethz.ch For example, conformational analysis of a related cyclohexene oxide scaffold with gem-dimethyl substituents revealed two major conformers that constitute a significant portion of the calculated population. google.com

Theoretical and Computational Investigations

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical methods are instrumental in understanding the three-dimensional arrangement of atoms and the conformational preferences of 2,2-dimethyl-7-oxabicyclo[4.1.0]heptane.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and properties of this compound and related oxabicycloheptane systems. aip.orgacs.org DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d,p), have been utilized to determine thermochemical properties such as the enthalpy of formation, entropy, and heat capacity. aip.org These calculations are crucial for understanding the stability and energetics of the molecule. For instance, DFT has been used to compute the reaction energy diagrams for reactions involving similar bicyclic intermediates, providing insights into the catalytic processes. acs.orgnih.gov Furthermore, DFT methods have been applied to study the reaction of 1,4-dimethylcyclohexyl radicals with oxygen, which can lead to the formation of related bicyclic ether structures like 2,5-dimethyl-7-oxabicyclo[4.1.0]heptane. researchgate.net

Molecular Geometry Optimization

A critical step in computational chemistry is molecular geometry optimization, which seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For this compound and its derivatives, geometry optimization is typically performed using methods like DFT at the B3LYP/6-31G(d,p) level of theory. aip.org This process provides detailed information about bond lengths, bond angles, and dihedral angles of the optimized structure. researchgate.net Such optimized geometries are fundamental for subsequent calculations, including vibrational frequency analysis and the determination of thermodynamic properties. aip.orgresearchgate.net Gold-catalyzed reactions involving complex organic molecules also rely on geometry optimization to understand the intricate reaction pathways and the structures of intermediates and transition states. acs.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling plays a pivotal role in unraveling the intricate details of chemical reactions involving this compound.

Transition State Analysis

The identification and characterization of transition states are paramount for understanding reaction kinetics and mechanisms. acs.org For reactions involving the formation or transformation of bicyclic ethers, computational methods are used to locate the transition state structures on the potential energy surface. acs.orgresearchgate.net A common approach involves a two-step process: first, a method like the Climbing-Nudged-Elastic Band (CNEB) is used to estimate the minimum energy pathway (MEP), and then the geometry of the identified transition state is further optimized. acs.org This analysis provides crucial information about the energy barrier of the reaction, which dictates the reaction rate. For example, in the context of the Diels-Alder cycloaddition/dehydration reaction of 2,5-dimethylfuran (B142691) with ethylene, transition state analysis has been used to elucidate the isomerization of a bicyclic intermediate to an epoxide similar in structure to the target compound. acs.orgnih.gov

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the distribution of electrons and predicting sites of reactivity. For bicyclic epoxides like this compound, these analyses offer insights into how the molecule will interact with other chemical species.

Methodologies and Findings

While specific computational studies on this compound are not extensively documented in the literature, the principles can be understood from research on related structures, such as carene oxides and other epoxides. rsc.orgnih.gov DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are a common choice for optimizing molecular geometry and calculating electronic properties. rsc.orgnih.govbiointerfaceresearch.com

Key aspects of electronic structure analysis include:

Molecular Electrostatic Potential (MESP): MESP maps are a valuable tool for visualizing the charge distribution on the surface of a molecule. For an epoxide, these maps typically show a region of negative potential (electron-rich) around the oxygen atom due to its high electronegativity. This region represents a likely site for electrophilic attack. Conversely, the carbon atoms of the epoxide ring exhibit a more positive potential, making them susceptible to nucleophilic attack. This information is critical for predicting the regioselectivity of ring-opening reactions.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location indicate its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a determinant of the molecule's kinetic stability. For similar epoxides, the HOMO is often localized near the oxygen atom, while the LUMO is distributed over the C-O-C bonds of the oxirane ring.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution and bonding interactions within the molecule. It can quantify the charge on each atom, revealing the polarization of the C-O bonds in the epoxide ring and helping to predict which carbon atom is more electrophilic.

In studies of related compounds like Δ³-carene, computational methods have been used to evaluate the kinetic and thermochemical parameters of oxidation reactions, identifying the most probable pathways for product formation. rsc.org These theoretical approaches are essential for understanding the atmospheric chemistry and reaction mechanisms of bicyclic monoterpenes and their derivatives. rsc.orgnih.gov

Thermochemical Property Calculations

Thermochemical properties, such as the enthalpy of formation, entropy, and heat capacity, define the stability and energy content of a compound. These values can be calculated with a high degree of accuracy using computational methods, often in conjunction with isodesmic and homodesmic reactions to minimize errors.

Methodologies and Findings

Computational studies on the parent compound, 7-oxabicyclo[4.1.0]heptane, provide a strong foundation for understanding the thermochemistry of its methylated derivatives. aip.org Using DFT at the B3LYP/6-31G(d,p) level of theory, researchers have calculated key thermochemical values. aip.org The enthalpy of formation (ΔfH°), for instance, is determined by calculating the energies of the molecule and reference species in balanced theoretical reactions. aip.org

The addition of the two methyl groups at the C-2 position in this compound would be expected to make the enthalpy of formation more negative (more stable) compared to the parent compound, due to the stabilizing electronic effects of alkyl groups. Similarly, the increased mass and rotational freedom would lead to higher values for entropy (S°) and heat capacity (Cp°).

Below is a table of calculated thermochemical properties for the parent compound, 7-oxabicyclo[4.1.0]heptane, which serves as a reference point. aip.org

PropertyValueUnits
Standard Enthalpy of Formation (Gas, 298.15 K)-125.5 ± 1.1kJ/mol
Standard Entropy (Gas, 298.15 K)321.49J/mol·K
Heat Capacity (Cp°, 298.15 K)121.98J/mol·K
Heat Capacity (Cp°, 500 K)190.65J/mol·K
Heat Capacity (Cp°, 1000 K)309.43J/mol·K

Data based on calculations for the parent compound 7-oxabicyclo[4.1.0]heptane. aip.org

These calculated values are critical for chemical engineering applications, reaction modeling, and understanding the energy landscape of chemical transformations involving this class of compounds.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure and stereochemistry of organic molecules like 2,2-dimethyl-7-oxabicyclo[4.1.0]heptane.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural elucidation of complex molecules. emerypharma.com

¹H and ¹³C NMR: 1D NMR spectra, including ¹H and ¹³C, provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. researchgate.netresearchgate.net For instance, in a derivative, (1S,6S)-5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one, specific proton signals can be assigned to the methyl groups and other protons within the bicyclic system. tuwien.at

COSY (Correlation Spectroscopy): This 2D technique identifies protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu By revealing which protons are neighbors in the carbon skeleton, COSY helps to piece together the connectivity of the molecule. researchgate.netlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly with the carbon atoms to which they are attached. youtube.comsdsu.edu This is a powerful tool for assigning carbon resonances based on the more easily interpretable proton spectrum. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry by identifying protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.netarkat-usa.orgrsc.org The observation of a Nuclear Overhauser Effect (NOE) between specific protons can confirm their relative orientation (e.g., cis or trans) on the bicyclic ring.

A comprehensive analysis of these 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecule's covalent framework and stereochemistry. science.gov

The magnitude of the coupling constants (J-values) between adjacent protons, observed in high-resolution ¹H NMR spectra, provides valuable information about the dihedral angles between these protons. beilstein-journals.org This, in turn, allows for a detailed conformational analysis of the six-membered ring of the bicyclo[4.1.0]heptane system. The coupling constants in the half-chair conformations of epoxides can be complex, necessitating the use of advanced techniques like ROESY and STEP-NOESY to confirm the configuration of these compounds. arkat-usa.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. researchgate.netarkat-usa.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. rsc.org This precision allows for the unambiguous determination of the molecular formula of this compound by distinguishing it from other compounds that may have the same nominal mass. nih.gov HRMS is a critical tool for confirming the identity of synthesized or isolated compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scione.comnist.gov This is particularly useful for analyzing complex mixtures, allowing for the identification of this compound and its derivatives within a sample. nih.govresearchgate.netpcbiochemres.com The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, enabling its identification. spectrabase.com For example, a derivative, 7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(2-methyloxiranyl)-, has been identified in plant extracts using GC-MS. nist.gov

The following table shows representative mass spectral data for a related compound, 7-Oxabicyclo[4.1.0]heptane, 1-(2,3-dimethyl-1,3-butadienyl)-2,2,6-trimethyl-, (E)-. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. arkat-usa.org For derivatives of this compound that can be crystallized, this technique can provide an unambiguous determination of the absolute configuration and the detailed solid-state structure, including bond lengths, bond angles, and conformational details of the bicyclic system. bohrium.comacs.org The resulting crystal structure serves as a definitive reference for confirming stereochemical assignments made by other techniques like NMR. researchgate.net

Compound Index

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The analysis of vibrational modes for a molecule of this complexity, with N atoms, can be approached by considering the 3N-6 rule for non-linear molecules, which predicts the maximum number of fundamental vibrations. alfredstate.edu The IR and Raman activity of these modes is governed by the change in dipole moment and polarizability during the vibration, respectively. e-asct.org

Infrared (IR) Spectroscopy

The IR spectrum of this compound and related structures is characterized by specific absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. The most notable features include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and cyclohexane (B81311) ring protons are typically observed in the 2850-3000 cm⁻¹ region. alfredstate.edu

Epoxide Ring Vibrations: The defining feature of this compound is the three-membered epoxide ring. The asymmetric and symmetric stretching vibrations of the C-O-C bonds in the epoxide ring are crucial for its identification. These bands are often found in the 1250 cm⁻¹ (asymmetric) and 800-950 cm⁻¹ (symmetric) regions. The exact position can be influenced by substitution on the bicyclic system. creighton.edu

C-O Stretching: The stretching vibrations of the C-O bonds of the epoxide ring also give rise to characteristic bands. creighton.edu

CH₂ Bending (Scissoring): The scissoring motion of the methylene (B1212753) groups in the cyclohexane ring typically appears around 1460 cm⁻¹. alfredstate.edu

CH₃ Bending: The symmetric and asymmetric bending vibrations of the methyl groups are expected in the 1370-1450 cm⁻¹ range. alfredstate.edu

The table below summarizes the expected key IR absorption frequencies for this compound based on data for similar structures. nist.govnist.govresearchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. google.com While IR activity depends on a change in the dipole moment, Raman activity arises from a change in the polarizability of the molecule during a vibration. e-asct.org For this compound, Raman spectroscopy can be particularly useful for observing symmetric vibrations that might be weak or absent in the IR spectrum.

Key expected Raman shifts include:

Symmetric C-C stretching vibrations within the cyclohexane ring.

The symmetric "breathing" mode of the epoxide ring, which involves the simultaneous expansion and contraction of the C-C and C-O bonds.

Vibrations associated with the dimethyl-substituted carbon.

Theoretical calculations, such as those using density functional theory (DFT), can be employed to predict the vibrational frequencies and intensities for both IR and Raman spectra, aiding in the assignment of experimental bands. e-asct.orgaip.org Studies on similar bicyclic ethers have shown good agreement between calculated and experimental spectra. aip.org

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

This compound is a chiral molecule, existing as a pair of enantiomers. The determination of enantiomeric purity is crucial in many applications, and this is typically achieved using chiral chromatography, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. This is accomplished by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Commonly used CSPs for the separation of chiral epoxides and related compounds include polysaccharide-based phases (e.g., Chiralpak®, Chiralcel®) and macrocyclic glycopeptide-based phases (e.g., Astec CHIROBIOTIC®). rsc.orglcms.cz The choice of mobile phase, typically a mixture of a non-polar solvent like heptane (B126788) or hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. rsc.orgtubitak.gov.tr

For the analysis of this compound, a typical HPLC method would involve the following:

The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Chiral Gas Chromatography (GC)

Chiral GC is another effective method for enantiomeric separation, particularly for volatile compounds like this compound. This technique utilizes a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. wisc.edusci-hub.se

Commonly used chiral GC columns for separating such compounds include those with β-cyclodextrin-based stationary phases (e.g., Cyclodex-B). wisc.eduamazonaws.com The separation is influenced by the oven temperature program, carrier gas flow rate, and the specific cyclodextrin derivative used. wisc.edu

A representative chiral GC method for the enantiomeric purity assessment of this compound is outlined below:

The use of a mass spectrometer as a detector (GC-MS) can provide additional structural information and confirmation of the analyte's identity. researchgate.net The retention indices on chiral columns can also be a valuable tool for compound identification. wisc.eduresearchgate.net

Applications in Organic Synthesis As a Building Block

Precursor in the Synthesis of Complex Molecules and Natural Product Frameworks

The 7-oxabicyclo[4.1.0]heptane core is a key structural motif in the synthesis of various complex molecules and natural products. While direct examples for the 2,2-dimethyl derivative are specific, the utility of the parent and substituted scaffolds is well-documented, establishing its role as a crucial precursor.

One notable example is the concise de novo synthesis of (+)-Abscisic Acid (ABA), a plant hormone. acs.org The synthesis utilizes a related bicyclic ketone which is converted to an allylic alcohol. A key step in this synthesis is the Sharpless asymmetric epoxidation of this alcohol to create the 7-oxabicyclo[4.1.0]heptane ring system, demonstrating the importance of this framework in achieving the target natural product. acs.org

Furthermore, carbocyclic nucleoside analogues, which are important for antiviral research, have been synthesized using the bicyclo[4.1.0]heptane scaffold. researchgate.net These syntheses start from materials like 1,4-cyclohexanedione (B43130) to build the bicyclic core, which is then elaborated to incorporate various nucleobases, showcasing the scaffold's utility in creating complex, biologically relevant molecules. researchgate.net The synthesis of 2-oxabicyclo[4.1.0]heptane nucleosides containing uracil (B121893) and thymine (B56734) has also been achieved, starting from L-threo-hex-4-enopyranosides, which are first converted to the bicycloheptane (B81988) derivative. researchgate.net

Intermediate in the Preparation of Advanced Synthetic Targets

The 7-oxabicyclo[4.1.0]heptane system is a critical intermediate in the synthesis of advanced, high-value chemical entities, including pharmaceuticals. A significant application is in the preparation of intermediates for the anticoagulant drug Edoxaban. google.com The process involves the enzymatic resolution of a mixture of 7-oxabicyclo[4.1.0]heptane-3-carboxylate isomers. This step isolates the desired (1S,3R,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid alkyl ester with high purity. This stereochemically pure intermediate is then converted through aminolysis and amino protection steps to a high-purity Edoxaban intermediate, highlighting the crucial role of the bicyclic epoxide in the synthetic route. google.com

Table 1: Representative Syntheses Utilizing 7-Oxabicyclo[4.1.0]heptane Scaffolds
Precursor ScaffoldKey Reaction TypeTarget Molecule/SystemSource(s)
7-Oxabicyclo[4.1.0]heptane derivativeAsymmetric Epoxidation(+)-Abscisic Acid acs.org
Bicyclo[4.1.0]heptane scaffoldStepwise construction of nucleobasesCarbocyclic nucleoside analogues researchgate.net
2-Oxabicyclo[4.1.0]heptane derivativeNucleosidationUracil and thymine nucleosides researchgate.net
7-Oxabicyclo[4.1.0]heptane-3-carboxylateEnzymatic Resolution / AminolysisEdoxaban Intermediate google.com

Role in Ring-Opening Metathesis Polymerization (ROMP) of Related Oxanorbornenes

While 2,2-dimethyl-7-oxabicyclo[4.1.0]heptane itself, being a saturated system, does not undergo Ring-Opening Metathesis Polymerization (ROMP), its structural relatives, specifically strained alkenes like 7-oxanorbornene derivatives, are cornerstone monomers in this powerful polymerization technique. sciforum.netresearchgate.net ROMP is a type of cycloolefin polymerization that uses catalysts, such as Grubbs' ruthenium catalysts, to produce high molecular weight polymers with diverse applications. sciforum.net

The process typically involves the synthesis of a 7-oxanorbornene monomer, for instance, through a Diels-Alder reaction between furan (B31954) and maleic anhydride (B1165640), followed by esterification to yield dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. sciforum.netresearchgate.netresearchgate.net This monomer is then polymerized via ROMP. The resulting polymers can be hydrolyzed to form polyanions, which have been shown to form hydrogels in aqueous solutions and possess lubricating properties for cartilage. sciforum.netresearchgate.net The study of ROMP extends to understanding the stereochemistry of the ring-opening cross-metathesis (ROCM) reactions of these oxanorbornenes, which is crucial for controlling polymer properties. beilstein-journals.org

Table 2: ROMP of a Related Oxanorbornene
MonomerCatalystPolymerization MethodResulting PolymerSource(s)
Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylateRuthenium catalyst (e.g., Grubbs' catalyst)Ring-Opening Metathesis Polymerization (ROMP)Poly(dimethyl-7-oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid) sciforum.netresearchgate.netresearchgate.net

Construction of Novel Polycyclic and Heterocyclic Systems

The reactivity of the epoxide ring in the 7-oxabicyclo[4.1.0]heptane framework is harnessed for the construction of a variety of novel polycyclic and heterocyclic systems. The valence isomerization between benzene (B151609) oxides and oxepins is a classic example. thieme-connect.de 7-Oxabicyclo[4.1.0]heptane derivatives can serve as precursors to the benzene oxide form, which exists in equilibrium with the seven-membered oxepin (B1234782) ring. This relationship allows for the synthesis of substituted oxepins, which are seven-membered hetarenes with unique electronic properties. thieme-connect.de

The synthesis of nucleoside analogues built on a bicyclo[4.1.0]heptane scaffold also represents the construction of complex heterocyclic systems. researchgate.net In these syntheses, the bicyclic core acts as a pseudosugar, which is then functionalized with natural nucleobases or other heterocyclic moieties like 1,2,3-triazoles. researchgate.net This approach leads to new families of enantiomerically pure carbocyclic nucleoside analogues with potential biological activities. researchgate.net

Application in the Synthesis of Specific Stereoisomers for Mechanistic Probes

The synthesis of specific stereoisomers of 7-oxabicyclo[4.1.0]heptane derivatives is crucial for their application as advanced intermediates and for studying reaction mechanisms. The enzymatic resolution of alkyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate is a prime example of isolating a single, high-purity stereoisomer for a specific synthetic goal, in this case, the production of an Edoxaban intermediate. google.com

Furthermore, stereoselective routes are developed to access specific diastereomers that can serve as mechanistic probes. For instance, the synthesis of cyclophellitol (B163102) and its C3-epimer utilizes a 7-oxabicyclo[4.1.0]heptane intermediate, and the methodology allows for the creation of various diastereomers. mdpi.com Similarly, the epoxidation of substituted cyclohexenes can lead to mixtures of diastereomers, such as the four diastereomers of (4S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane, whose characterization is essential for understanding the stereochemical outcome of the reaction. acs.org The study of how different stereoisomers (e.g., exo and endo) of related oxanorbornenes behave in ring-opening metathesis reactions provides insight into the reaction's regioselectivity and mechanism. beilstein-journals.org

Q & A

Q. What are the common synthetic routes for 2,2-dimethyl-7-oxabicyclo[4.1.0]heptane?

The compound is typically synthesized via epoxidation of substituted cyclohexene derivatives followed by cyclopropanation. For example, phase-transfer catalysis using benzyl triethylammonium chloride with cyclohexene, chloroform, and aqueous NaOH under controlled temperatures (40–60°C) can yield bicyclic epoxides. Reaction optimization focuses on minimizing side products like dibrominated analogs, which require careful monitoring via GC-MS .

Q. How is this compound characterized structurally?

Key techniques include:

  • IR Spectroscopy : Identification of epoxide C-O-C stretching (~850–950 cm⁻¹) and cyclopropane C-H bending (~3000 cm⁻¹) .
  • NMR Spectroscopy : Distinct signals for cyclopropane protons (δ 1.2–1.5 ppm, multiplet) and methyl groups (δ 0.9–1.1 ppm, singlet). 2D NMR (COSY, HSQC) resolves overlapping signals in bicyclic systems .
  • Mass Spectrometry : Molecular ion peaks at m/z 140 (C₉H₁₆O) and fragmentation patterns confirming bicyclic structure .

Q. What reactivity patterns are observed in ring-opening reactions of this compound?

The epoxide ring undergoes nucleophilic attack (e.g., by water, alcohols, or amines) under acidic or basic conditions. Steric hindrance from the 2,2-dimethyl groups directs regioselectivity, favoring attack at the less substituted carbon. For example, acid-catalyzed hydrolysis yields trans-diols, confirmed by X-ray crystallography .

Q. What are the key physicochemical properties of this compound?

  • Boiling Point : ~193°C (predicted via group contribution methods) .
  • Density : 0.974 g/cm³ (experimental data from analogs) .
  • Solubility : Low polarity due to bicyclic structure; soluble in dichloromethane, THF, and ethyl acetate .

Advanced Research Questions

Q. How do substituents influence the stability and reactivity of the bicyclic epoxide?

Substituent effects are studied via Hammett plots and DFT calculations. Electron-donating groups (e.g., p-methoxyphenyl) stabilize carbocation intermediates during ring-opening, while electron-withdrawing groups (e.g., nitro) accelerate reaction rates. Kinetic studies (e.g., UV-Vis monitoring) reveal a linear free-energy relationship (ρ = -2.1) for aryl-substituted derivatives .

Q. What computational methods are used for conformational analysis of this bicyclic system?

Molecular mechanics (MMFF94) and DFT (B3LYP/6-31G*) simulations predict chair-like conformations for the cyclohexane ring and puckering in the cyclopropane moiety. Nuclear Overhauser Effect (NOE) NMR experiments validate computational models, showing proximity between methyl groups and bridgehead protons .

Q. How can derivatives of this compound be designed for biological activity studies?

Structure-activity relationship (SAR) studies involve:

  • Introducing polar groups (e.g., hydroxyl, carboxyl) to enhance water solubility.
  • Screening analogs against enzyme targets (e.g., cyclooxygenase-2) via in vitro assays.
  • Pharmacokinetic optimization using logP calculations (target range: 2–3) and metabolic stability tests in liver microsomes .

Q. How are contradictions in experimental data (e.g., regioselectivity vs. steric effects) resolved?

Discrepancies between theoretical predictions (e.g., Markovnikov addition) and experimental outcomes are addressed via deuterium labeling and kinetic isotope effect (KIE) studies. For example, kH/kD > 1 indicates a carbocation-like transition state, reconciling steric and electronic influences .

Notes

  • Avoid commercial sources (e.g., benchchem.com ) per guidelines; prioritize peer-reviewed journals and PubChem data.
  • Methodological answers emphasize experimental design, data interpretation, and validation techniques.
  • Advanced questions integrate interdisciplinary approaches (e.g., computational chemistry, kinetics).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.